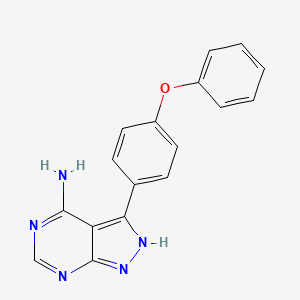

Ibrutinib deacryloylpiperidine

Description

The exact mass of the compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVUOZULIDAKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330786-24-8 | |

| Record name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ibrutinib Deacryloylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy. Ibrutinib deacryloylpiperidine, also known by its chemical name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a known process-related impurity and a potential degradation product of ibrutinib.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this specific compound, which is essential for its use as a reference standard in quality control and stability studies of ibrutinib.

Chemical Profile

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value |

| Chemical Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Synonyms | Ibrutinib Impurity 8, Ibrutinib N-2 |

| CAS Number | 330786-24-8 |

| Molecular Formula | C17H13N5O |

| Molecular Weight | 303.32 g/mol |

Synthesis of this compound

The synthesis of this compound is not typically performed as a primary objective but rather as a necessary step for obtaining a reference standard for impurity profiling. The compound is essentially the core heterocyclic structure of ibrutinib. Therefore, its synthesis mirrors the initial steps in the synthesis of ibrutinib itself, stopping before the final acylation step. A common synthetic route involves a Stille or Suzuki coupling reaction to form the key C-C bond between the pyrazolopyrimidine core and the phenoxyphenyl group.

Synthetic Pathway Overview

A plausible synthetic pathway for this compound is outlined below. This pathway represents a common strategy for constructing the core structure of ibrutinib and related compounds.

Experimental Protocol: Synthesis via Suzuki Coupling

The following protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine

-

(4-phenoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3, K2CO3)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and a suitable base such as sodium carbonate (2 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 4-12 hours. The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Concentration: The solvent from the organic phase is evaporated under reduced pressure to yield the crude product.

Purification of this compound

The crude product obtained from the synthesis requires purification to achieve the high purity necessary for a reference standard. Column chromatography is a common and effective method for this purpose.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane)

-

Chromatography column and accessories

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Packing: A chromatography column is packed with silica gel using a slurry method with the initial eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol up to 5%.

-

Fraction Collection: Fractions are collected and monitored by TLC to identify those containing the pure product.

-

Product Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Recrystallization (Optional): For achieving very high purity, the product can be further purified by recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| HPLC | A single major peak with a purity of >98%. The retention time should be distinct from that of ibrutinib. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 303.32. |

| 1H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenoxyphenyl group and the pyrazolopyrimidine core. The absence of signals from the acryloyl group and the piperidine ring protons will confirm the structure. |

| 13C NMR | The carbon NMR spectrum should be consistent with the proposed structure, showing the correct number of aromatic and heterocyclic carbon signals. |

Role in Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This blockage of BTK is crucial as it disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of malignant B-cells.

This compound, being a metabolite or precursor, lacks the acryloyl group necessary for the covalent, irreversible binding to BTK. Therefore, it is not expected to be a potent inhibitor of BTK. Its significance lies in its use as a reference standard to ensure the purity of the active pharmaceutical ingredient (API) and to study the metabolic and degradation pathways of ibrutinib.

Conclusion

The synthesis and purification of this compound are crucial for the quality control and development of ibrutinib. While not the active therapeutic agent, its availability as a high-purity reference standard is essential for accurate analytical method development and validation, ensuring the safety and efficacy of ibrutinib-based therapies. The methodologies outlined in this guide provide a framework for the preparation and characterization of this important impurity.

References

Ibrutinib Deacryloylpiperidine: A Technical Analysis of its Mechanism of Action on Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ibrutinib deacryloylpiperidine, a critical molecular entity in the context of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. We will delve into its interaction with BTK, contrasting it with the parent compound, and provide detailed experimental protocols and pathway visualizations to support further research and development in this area.

Introduction: Ibrutinib and the Significance of its Deacryloylpiperidine Analog

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By forming a covalent bond with the cysteine residue C481 in the active site of BTK, ibrutinib effectively blocks its enzymatic activity, leading to the inhibition of B-cell proliferation and survival.[1] This mechanism has proven highly effective in the treatment of various B-cell malignancies.[2]

The focus of this guide, this compound, is recognized primarily as an impurity of ibrutinib.[3] Its structure is identical to ibrutinib, with the critical exception of the absence of the acryloyl group. This structural modification fundamentally alters its interaction with BTK, transitioning it from a covalent to a likely non-covalent inhibitor. Understanding the mechanism of this analog is crucial for comprehending the purity-activity relationship of ibrutinib and for the design of novel BTK inhibitors.

Mechanism of Action: A Tale of Two Binding Modes

The presence or absence of the acryloyl moiety dictates the binding mechanism of these compounds to BTK.

Ibrutinib: Covalent and Irreversible Inhibition

Ibrutinib's acrylamide group acts as a Michael acceptor, enabling a targeted covalent reaction with the thiol group of the Cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible bond leads to sustained inhibition of BTK's kinase activity, effectively shutting down the downstream signaling cascade that promotes B-cell survival and proliferation.[1]

This compound: A Non-Covalent Hypothesis

Quantitative Data Summary

Due to the classification of this compound as an impurity, there is a paucity of publicly available quantitative data on its direct interaction with BTK. The following table summarizes the well-established data for ibrutinib. The values for this compound are presented as "Not Available" to reflect the current state of published research.

| Compound | Target | Assay Type | IC50 | Binding Mode | Reference |

| Ibrutinib | BTK | Biochemical Assay | 0.5 nM | Covalent, Irreversible | [2] |

| BTK | Cellular Assay (B-cell line) | 11 nM | Covalent, Irreversible | [2] | |

| This compound | BTK | Biochemical/Cellular | Not Available | Non-covalent (Hypothesized) | - |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by ibrutinib.

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow: BTK Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against BTK in a biochemical assay.

Caption: Workflow for a BTK Kinase Inhibition Assay.

Experimental Workflow: Western Blot for p-BTK

This diagram illustrates the workflow for detecting the phosphorylation status of BTK in cells treated with an inhibitor.

Caption: Western Blot Workflow for Phospho-BTK Detection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BTK inhibitors.

BTK Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant BTK and the inhibitory effect of a test compound.

Materials:

-

Recombinant human BTK enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., Ibrutinib, dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted test compound or vehicle control (DMSO).

-

Add 2 µL of recombinant BTK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for BTK Phosphorylation

This cellular assay determines the effect of an inhibitor on the autophosphorylation of BTK at Tyr223, a marker of its activation.

Materials:

-

B-cell malignancy cell line (e.g., Ramos, Raji)

-

Complete cell culture medium

-

Test compound (e.g., Ibrutinib, dissolved in DMSO)

-

Stimulant (e.g., anti-IgM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in a culture plate at an appropriate density.

-

Pre-treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total BTK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of BTK phosphorylation.

Conclusion

This compound, an impurity of ibrutinib, is fundamentally different in its potential mechanism of action on BTK. The absence of the acryloyl group precludes covalent bond formation with Cys-481, suggesting a non-covalent and significantly less potent interaction. While further quantitative studies are needed to precisely characterize its inhibitory profile, the principles of covalent and non-covalent inhibition provide a strong framework for understanding its likely behavior. The experimental protocols and pathway diagrams provided in this guide offer a robust toolkit for researchers to further investigate the structure-activity relationships of ibrutinib and its analogs, contributing to the development of next-generation BTK inhibitors with improved specificity and efficacy.

References

Technical Guide: Chemical and Physical Properties of Ibrutinib Deacryloylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib deacryloylpiperidine, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical and physical properties of such related substances is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, analytical characterization, and what is known about its biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These data are essential for its identification, purification, and handling.

Table 1: Chemical Identification

| Property | Value | Reference |

| Chemical Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [2] |

| Synonyms | Ibrutinib Impurity 8, Ibrutinib N-2, IBT4A | [3] |

| CAS Number | 330786-24-8 | [4] |

| Molecular Formula | C₁₇H₁₃N₅O | [5] |

| Molecular Weight | 303.32 g/mol | [5] |

| Appearance | White to off-white, pale brown, or gray solid | [6] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in DMSO (≥ 30 mg/mL); Sparingly soluble in ethanol (~0.25 mg/mL); Practically insoluble in water. | [7][8] |

| LogP (calculated) | 2.8 | |

| pKa (predicted) | Not available | |

| Storage Conditions | Store at -20°C, protected from light. | [8] |

Synthesis and Formation

This compound is a pivotal intermediate in several synthetic routes to Ibrutinib.[9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation product of Ibrutinib under certain conditions, although it is more commonly considered a process-related impurity from the manufacturing process.[][12]

Synthetic Pathway Overview

A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is the core structure before the final acryloyl group is introduced.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the following methodologies are representative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ibrutinib and its related compounds.[13][14]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 260 nm is suitable for these aromatic compounds.[8]

-

Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in positive ion mode is a common technique. The fragmentation pattern would be expected to show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity of this compound. As it is primarily considered an impurity or a synthetic precursor, it has not been the focus of extensive biological investigation.

Context of Ibrutinib's Mechanism of Action

To understand the potential, albeit unconfirmed, biological implications of this impurity, it is essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[17]

Potential for Biological Activity

Without the acryloyl group, this compound cannot form the covalent bond with Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any potential off-target effects are also unknown. The primary concern regarding this compound in a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict limits to ensure the safety and efficacy of the final drug product.[18]

Conclusion

This compound is a well-characterized chemical entity in the context of Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely defined, providing a solid foundation for its analytical detection and control. While detailed experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR, and MS can be readily applied for its characterization. The biological activity of this specific compound remains an area with limited public information, but its structural relationship to Ibrutinib provides a clear rationale for its stringent control as an impurity in the final pharmaceutical product. Further research into the potential biological effects of this and other Ibrutinib-related compounds could provide deeper insights into the structure-activity relationships of BTK inhibitors.

References

- 1. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]

- 2. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 330786-24-8|3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine| Ambeed [ambeed.com]

- 5. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 10. Process for the preparation of ibrutinib | TREA [trea.com]

- 12. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]

- 14. iajps.com [iajps.com]

- 15. rsc.org [rsc.org]

- 16. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Ibrutinib deacryloylpiperidine CAS number and molecular structure

This technical guide provides a comprehensive overview of ibrutinib deacryloylpiperidine, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.

Chemical Identity and Structure

This compound, also known as IBT4A, is recognized as a significant impurity in the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the piperidine nitrogen of the parent molecule, ibrutinib.

CAS Number: 330786-24-8[1][2][3]

Molecular Structure:

The molecular formula for this compound is C₁₇H₁₃N₅O.[2] The structure is derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and its parent compound, ibrutinib.

| Property | This compound (IBT4A) | Ibrutinib | Reference(s) |

| CAS Number | 330786-24-8 | 936563-96-1 | [1][3][5][6] |

| Molecular Formula | C₁₇H₁₃N₅O | C₂₅H₂₄N₆O₂ | [2][4][5] |

| Molecular Weight | 303.32 g/mol | 440.5 g/mol | [2][5] |

| Purity | ≥98% (commercially available) | >98% (commercially available) | [2][7] |

| Solubility | DMSO: 25 mg/mL (82.42 mM) | Not specified for the parent compound | [2] |

| Boiling Point (Predicted) | 577.4±50.0 °C | Not specified | [2] |

| Density (Predicted) | 1.380±0.06 g/cm³ | Not specified | [2] |

| pKa (Predicted) | 10.40±0.30 | Not specified | [2] |

| IC₅₀ (for BTK) | Not applicable | 0.5 nM | [1][2][8] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and its related compounds.

Synthesis of Ibrutinib:

The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with acryloyl chloride.[9][10][11] The formation of this compound can occur as a result of incomplete reaction or degradation.

-

Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9][10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[10]

-

Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic solution, and water.[9] The final product is often purified by recrystallization from a suitable solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column chromatography may also be employed for purification.[12]

In Vivo Formulation:

For in vivo experiments, a suitable vehicle is required to administer the compound. A common protocol for preparing a formulation of a related compound for oral or intraperitoneal injection involves the following steps:[1]

-

Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).

-

To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.

-

Add 400 μL of PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 and mix again.

-

Finally, add 450 μL of saline to bring the total volume to 1 mL. This results in a suspended solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to prepare the working solution fresh on the day of use.[1]

Signaling Pathway and Mechanism of Action of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same inhibitory activity.[8][13]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by ibrutinib.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound cas 330786-24-8 [pharm-intermediates.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. NIH 3D [3d.nih.gov]

- 5. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 175267389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 13. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 14. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Ibrutinib Deacryloylpiperidine: A Technical Guide to Solubility and Stability in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ibrutinib deacryloylpiperidine, a critical metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the physicochemical properties of this key derivative is paramount for accurate preclinical and clinical research, ensuring data integrity and reproducibility. This document offers a distillation of available data, detailed experimental protocols, and visual representations of relevant biological and experimental pathways to support your research endeavors.

Solubility Profile

Table 1: Solubility Data for this compound and Ibrutinib

| Compound | Solvent | Solubility | Temperature (°C) | Method |

| This compound | Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Not Specified |

| Water | < 0.1 mg/mL | Not Specified | Not Specified | |

| Ibrutinib | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Not Specified[1] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified[1] | |

| Ethanol | ~0.25 mg/mL | Not Specified | Not Specified[1] | |

| Methanol | Soluble | Not Specified | Not Specified[2] | |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Not Specified | Not Specified[1] | |

| Water | Practically Insoluble | Not Specified | Not Specified[3] | |

| 0.1 M HCl (pH 1.2) | 2.07 mg/mL | 37 | Not Specified[4] | |

| Aqueous Buffer (pH 4.5) | 0.003 mg/mL | Not Specified | Not Specified | |

| Aqueous Buffer (pH 6.8) | Insoluble | Not Specified | Not Specified | |

| Aqueous Buffer (pH 8) | ~0.013 mg/mL | Not Specified | Not Specified[4] |

It is crucial to note that the deacryloylation of ibrutinib removes a reactive acryloyl group, which may alter the compound's polarity and hydrogen bonding capabilities, thereby influencing its solubility profile compared to the parent drug.

Stability Landscape

The stability of ibrutinib and its metabolites is a critical consideration for the design and interpretation of in vitro and in vivo studies. Ibrutinib itself is known to be susceptible to degradation under various stress conditions, with the formation of deacryloylpiperidine being a notable degradation pathway.

Summary of Ibrutinib Stability:

Forced degradation studies on ibrutinib have revealed its lability under specific conditions:

-

Acidic Conditions: Ibrutinib is susceptible to degradation in acidic environments[5].

-

Basic Conditions: Significant degradation is observed under alkaline conditions, leading to the formation of several degradation products, including the deacryloylpiperidine derivative[5].

-

Oxidative Conditions: The molecule is highly sensitive to oxidative stress[5].

-

Thermal and Photolytic Stress: Ibrutinib has been found to be relatively stable under thermal and photolytic stress conditions[5].

Given that deacryloylpiperidine is a product of ibrutinib's degradation, particularly under basic conditions, it can be inferred that this metabolite itself is likely to be more stable under these conditions than the parent compound, as the reactive acryloyl group has been removed. However, comprehensive stability studies specifically on isolated this compound are not extensively reported. Researchers should exercise caution and consider performing stability assessments in their specific experimental matrix.

Experimental Protocols

To ensure consistency and accuracy in research findings, detailed and standardized experimental protocols are essential. The following sections outline methodologies for determining solubility and assessing stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions as per ICH guidelines (Q1A(R2)):

-

Acidic Hydrolysis: Add 0.1 M to 1 M HCl and incubate at a specific temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Add 0.1 M to 1 M NaOH and incubate at a specific temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-105°C).

-

Photolytic Degradation: Expose the solid compound or a solution to UV and visible light.

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with a suitable diluent to a concentration appropriate for analysis.

-

Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is vital for B-cell proliferation, differentiation, and survival[6][7].

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. US20170305914A1 - Acid addition salt of ibrutinib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Characterization of Ibrutinib Deacryloylpiperidine in the Context of BTK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its discovery and development marked a significant advancement in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] The mechanism of action of ibrutinib relies on its covalent binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of kinase activity.[3][5] This guide focuses on ibrutinib deacryloylpiperidine, a primary metabolite and known impurity of ibrutinib, and explores its characterization and significance as it relates to BTK inhibition.[6][7]

The Genesis of this compound

This compound is formed through the metabolic processing of ibrutinib in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7][8] It is also found as an impurity in the manufacturing process of ibrutinib.[9] Structurally, it differs from the parent compound by the absence of the acryloyl group on the piperidine ring. This seemingly small modification has profound implications for its biological activity.

The Critical Role of the Acryloyl Moiety

Quantitative Data on BTK Inhibition

The following table summarizes the potent inhibitory activity of ibrutinib against BTK and related signaling components. Data for this compound is not available in the reviewed literature, which is consistent with its expected low activity due to the lack of the covalent binding moiety.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Ibrutinib | BTK | Cell-free enzyme assay | 0.5 nM | [3][6][10][11] |

| BTK Autophosphorylation | Cell-based assay (DOHH2 cells) | 11 nM | [10] | |

| PLCγ Phosphorylation | Cell-based assay (DOHH2 cells) | 29 nM | [10] | |

| ERK Phosphorylation | Cell-based assay (DOHH2 cells) | 13 nM | [10] | |

| B-cell Proliferation | Cell-based assay (Primary B-cells) | 8 nM | [10] | |

| This compound | BTK | Not Available | Not Available |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential BTK inhibitors. The following are standard protocols that would be employed to assess the activity of a compound like this compound.

BTK Kinase Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of a test compound.

Principle: A non-radioactive, fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of the test compound is a measure of its inhibitory activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Fluorescently labeled substrate peptide

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the BTK enzyme and the fluorescently labeled substrate to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to BTK.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Quantify the amount of phosphorylated and unphosphorylated substrate using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of BTK activity).

Cell-Based B-Cell Proliferation Assay

This assay determines the effect of a test compound on the proliferation of B-cell lines that are dependent on BCR signaling.

Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent reagent (e.g., MTS or CellTiter-Glo®). A reduction in metabolic activity in the presence of the test compound indicates an anti-proliferative effect.

Materials:

-

B-cell malignancy cell line (e.g., TMD8, DOHH2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using the appropriate plate reader.

-

Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the GI50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Core Concepts

BTK Signaling Pathway

Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.

Experimental Workflow for BTK Inhibitor Evaluation

Caption: A typical workflow for evaluating the inhibitory activity of a potential BTK inhibitor.

Metabolic Conversion of Ibrutinib

Caption: The metabolic transformation of ibrutinib to this compound.

Conclusion

This compound is a significant molecule in the context of ibrutinib's pharmacology, primarily as a metabolite and process impurity. Its discovery is intrinsically linked to the characterization and metabolic profiling of ibrutinib. The structural absence of the acryloyl group is a critical determinant of its biological activity. This key feature prevents the covalent interaction with BTK, which is the hallmark of ibrutinib's potent and irreversible inhibition. Therefore, this compound is not considered a potent BTK inhibitor. Understanding the structure-activity relationship, exemplified by the comparison of ibrutinib and its deacryloyl metabolite, is fundamental for the design and development of future kinase inhibitors. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of such compounds.

References

- 1. imbruvicahcp.com [imbruvicahcp.com]

- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

The Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard for Ibrutinib Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[] The manufacturing process and stability of the active pharmaceutical ingredient (API) are critical to ensure its safety and efficacy. Like all pharmaceutical products, ibrutinib is susceptible to the formation of impurities during synthesis and storage. One such critical impurity is deacryloylpiperidine-ibrutinib, formed through the hydrolysis of the acryloyl moiety of the ibrutinib molecule.[] The presence and quantity of this impurity must be carefully monitored and controlled. This technical guide provides an in-depth overview of the use of deacryloylpiperidine-ibrutinib as a reference standard for the accurate identification and quantification of this impurity in ibrutinib drug substances and products.

Physicochemical Properties

A well-characterized reference standard is fundamental for accurate analytical measurements. The key physicochemical properties of ibrutinib and its deacryloylpiperidine impurity are summarized below.

| Property | Ibrutinib | Ibrutinib deacryloylpiperidine |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Synonyms | PCI-32765 | Ibrutinib Impurity, Deacryloyl Ibrutinib |

| CAS Number | 936563-96-1 | 1022150-12-4 |

| Molecular Formula | C₂₅H₂₄N₆O₂ | C₂₂H₂₂N₆O |

| Molecular Weight | 440.50 g/mol | 386.45 g/mol |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol |

Synthesis and Purification of the Deacryloylpiperidine-Ibrutinib Reference Standard

The availability of a highly pure reference standard for deacryloylpiperidine-ibrutinib is essential for its use in analytical applications. The synthesis of this reference standard can be approached in two primary ways: through direct synthesis or by controlled degradation of ibrutinib followed by purification.

Experimental Protocol: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Deacryloylpiperidine-Ibrutinib Precursor)

This protocol outlines a potential synthesis route for the precursor to ibrutinib, which is the deacryloylpiperidine impurity itself.

Materials:

-

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

(S)-1-Boc-3-hydroxypiperidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium hydroxide

Procedure:

-

Mitsunobu Reaction: To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (S)-1-Boc-3-hydroxypiperidine in THF, add triphenylphosphine. Cool the mixture and add diisopropyl azodicarboxylate (DIAD) dropwise, maintaining a low temperature.[2] Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Boc Deprotection: After completion of the Mitsunobu reaction, the Boc-protected intermediate is subjected to acidic conditions to remove the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by treating the intermediate with a solution of hydrochloric acid in an organic solvent like ethyl acetate.[3]

-

Work-up and Isolation: The reaction mixture is then worked up by extraction and neutralization with a base such as sodium hydroxide.[2] The crude product is then purified by crystallization or column chromatography to yield the desired (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2]

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is crucial for the separation, identification, and quantification of ibrutinib and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is designed to separate ibrutinib from its degradation products, including deacryloylpiperidine-ibrutinib.

Chromatographic Conditions:

-

Instrument: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity UPLC C18 stationary phase (100 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase A: 20 mM ammonium acetate (pH 6).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 40% A, 60% B

-

15-18 min: Linear gradient to 20% A, 80% B

-

18-20 min: Hold at 20% A, 80% B

-

20.1-25 min: Return to initial conditions (95% A, 5% B) and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.

Sample Preparation:

-

Prepare a stock solution of the ibrutinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

For the analysis of the reference standard, accurately weigh and dissolve deacryloylpiperidine-ibrutinib in the same diluent to a known concentration.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

Accurate quantification of impurities is a critical aspect of quality control. The use of a reference standard allows for the determination of the impurity concentration and the calculation of the Relative Response Factor (RRF).

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4] The deacryloylpiperidine impurity is a major degradation product under hydrolytic conditions.

| Stress Condition | Ibrutinib Degradation | Formation of Deacryloylpiperidine-Ibrutinib |

| Acidic Hydrolysis | Significant | Observed as a major degradant |

| Basic Hydrolysis | Significant | Observed as a major degradant |

| Oxidative Stress | Significant | Minor or not typically observed |

| Thermal Stress | Stable | Not significant |

| Photolytic Stress | Stable | Not significant |

Note: Specific quantitative data on the percentage of degradation and impurity formation can vary depending on the exact experimental conditions (e.g., temperature, concentration of stress agent, duration).

Relative Response Factor (RRF)

The RRF is a crucial parameter for the accurate quantification of impurities when using a reference standard of the main compound. It is the ratio of the response of the impurity to the response of the API at the same concentration. While specific experimentally determined RRF values for deacryloylpiperidine-ibrutinib are not widely published, it is essential to determine this value during method validation for accurate impurity quantification.

Role of Deacryloylpiperidine-Ibrutinib as a Reference Standard

The deacryloylpiperidine-ibrutinib reference standard plays a vital role in several aspects of drug development and quality control:

-

Peak Identification: Co-injection of the reference standard with the ibrutinib sample allows for unambiguous identification of the deacryloylpiperidine impurity peak in the chromatogram.

-

Method Validation: The reference standard is used to validate the analytical method for specificity, linearity, accuracy, precision, and quantitation limit for the deacryloylpiperidine impurity.

-

Accurate Quantification: By using a calibrated reference standard, the exact amount of the deacryloylpiperidine impurity in a sample of ibrutinib can be determined.

-

Stability Studies: The reference standard is used to monitor the formation of the deacryloylpiperidine impurity in ibrutinib drug substance and product during stability testing.

Mandatory Visualizations

Ibrutinib Signaling Pathway

Caption: Ibrutinib inhibits BTK in the B-Cell Receptor signaling pathway.

Experimental Workflow for Impurity Analysis

Caption: Workflow for the analysis of ibrutinib impurities.

Ibrutinib Degradation Pathway

Caption: Hydrolytic degradation of ibrutinib to its deacryloylpiperidine impurity.

References

- 2. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Ibrutinib Deacryloylpiperidine in Ibrutinib Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. Understanding its degradation pathways is critical for ensuring drug stability, identifying potential impurities, and developing robust analytical methods. This technical guide provides a comprehensive overview of the degradation of ibrutinib, with a specific focus on the formation and significance of its major hydrolytic degradant, ibrutinib deacryloylpiperidine. This document details the conditions leading to its formation, presents quantitative data from forced degradation studies, and outlines the experimental protocols for its analysis and characterization.

Introduction to Ibrutinib and its Degradation

Ibrutinib's efficacy is attributed to its covalent binding to a cysteine residue in the active site of BTK. However, the molecule is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways involve modifications to the acryloyl and piperidine moieties of the molecule. One of the most significant degradation products, formed under both acidic and alkaline hydrolytic stress, is this compound. This impurity arises from the cleavage of the acryloyl group from the piperidine ring.

Ibrutinib Degradation Pathways

Ibrutinib undergoes degradation through several pathways, primarily influenced by pH, oxidative stress, and light exposure. The key degradation pathways are:

-

Hydrolytic Degradation: This is a major degradation pathway for ibrutinib, occurring under both acidic and basic conditions. The primary product of hydrolysis is this compound (also referred to as DP-I in some studies), which results from the cleavage of the amide bond linking the acryloyl group to the piperidine ring.[1]

-

Oxidative Degradation: Ibrutinib is also susceptible to oxidation, leading to the formation of various oxygenated derivatives.

-

Photolytic Degradation: Exposure to light can induce degradation, although this pathway is generally less prominent than hydrolysis and oxidation.

This guide will focus on the hydrolytic degradation pathway leading to the formation of this compound.

Quantitative Analysis of Ibrutinib Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on the degradation of ibrutinib under various stress conditions, with a focus on the formation of this compound.

| Stress Condition | Reagent/Parameters | Duration | Ibrutinib Degradation (%) | This compound Formation (%) | Reference |

| Acidic Hydrolysis | 1 M HCl | 8 hours at 80°C | Significant degradation observed | Major degradation product | [1] |

| Alkaline Hydrolysis | 1 M NaOH | 8 hours at 80°C | Significant degradation observed | Major degradation product | [1] |

| Oxidative Degradation | 10% H2O2 | 8 hours at room temperature | Significant degradation observed | Not a primary product | |

| Thermal Degradation | 105°C | 24 hours | Stable | Not observed | |

| Photolytic Degradation | UV/Vis light | ICH guidelines | Stable | Not observed |

Note: While studies confirm this compound as a major product under hydrolytic stress, specific percentage yields are not consistently reported in the literature. The term "significant degradation" indicates substantial conversion of the parent drug.

Experimental Protocols

Forced Degradation of Ibrutinib

This protocol describes the conditions for inducing the degradation of ibrutinib to form this compound.

Materials:

-

Ibrutinib pure substance

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Water bath or heating block

-

Volumetric flasks

-

pH meter

Procedure:

-

Acidic Hydrolysis:

-

Accurately weigh and dissolve a known amount of ibrutinib in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Dilute the solution with 1 M HCl to a final concentration of approximately 1 mg/mL in a volumetric flask.

-

Heat the solution at 80°C for 8 hours in a water bath or heating block.

-

After cooling to room temperature, neutralize the solution with an appropriate amount of 1 M NaOH.

-

Dilute the solution to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH as the degradation medium.

-

After heating, neutralize the solution with 1 M HCl.

-

Dilute the solution to a suitable concentration for analysis.

-

UPLC-MS/MS Method for the Analysis of Ibrutinib and this compound

This method is suitable for the separation and quantification of ibrutinib and its deacryloylpiperidine degradation product.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

-

Mobile Phase A: 20 mM ammonium acetate in water (pH 6).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of ibrutinib and its degradation products. A representative gradient could be:

-

0-2 min: 95% A, 5% B

-

2-10 min: Linear gradient to 5% A, 95% B

-

10-12 min: 5% A, 95% B

-

12.1-15 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.[1]

-

PDA Detection: 215 nm.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: m/z 100-1000.

-

MS/MS Analysis: For structural confirmation, perform product ion scans on the parent ions of ibrutinib (m/z 441.2) and this compound (m/z 386.2).

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of degradation products.

Sample Preparation:

-

Isolate the this compound degradation product using preparative HPLC.

-

Dissolve a sufficient amount of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3 s

-

Spectral Width: ~12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: ~220 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish connectivity and confirm the structure.

Visualizations

Ibrutinib Degradation Pathway

Caption: Hydrolytic and oxidative degradation pathways of ibrutinib.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation and analysis of ibrutinib.

Conclusion

The formation of this compound is a critical aspect of ibrutinib's degradation profile, particularly under hydrolytic stress. This technical guide has provided a detailed overview of the conditions leading to its formation, methods for its quantitative analysis, and comprehensive experimental protocols for its study. A thorough understanding of this degradation pathway is paramount for the development of stable ibrutinib formulations and for ensuring the quality and safety of this important therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to utilize the information presented herein to inform their work on ibrutinib and related compounds.

References

Spectroscopic and Mechanistic Insights into Ibrutinib's Deacryloylpiperidine Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects. This document summarizes the available mass spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with Ibrutinib.

Mass Spectrometry (MS) Data

The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and characterize this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₄N₆O₂ | [2] |

| Monoisotopic Mass | 440.1961 u | |

| [M+H]⁺ (observed) | 441.2039 m/z |

Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.

The fragmentation of the protonated molecule provides structural information. The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.

| Fragment Ion | m/z (observed) | Proposed Structure | Reference |

| [M+H]⁺ | 441.2039 | Protonated this compound | |

| Fragment 1 | 304.1178 | [C₁₇H₁₄N₅O]⁺ | [3][4] |

| Fragment 2 | 138.1123 | [C₈H₁₂NO]⁺ | [3][4] |

Table 2: MS/MS Fragmentation Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data specifically for the isolated this compound metabolite are not extensively reported in the reviewed literature. However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and its related impurities or degradation products.[5][6] The general approach for acquiring such data is outlined in the experimental protocols section.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the separation, identification, and quantification of Ibrutinib and its metabolites.

-

Chromatographic System: Waters Acquity UPLC system.[1]

-

Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm).[1]

-

Mobile Phase:

-

Gradient Elution: A gradient program is typically used to achieve optimal separation.

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Detection: UV detection at 215 nm and mass spectrometric detection.[1]

-

Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.[1]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general protocol for the NMR analysis of Ibrutinib and its related compounds.

-

Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]

-

Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃, in a 5 mm NMR tube.[6]

-

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Signaling and Metabolic Pathways

Ibrutinib Metabolism

Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through hydrolysis.

Caption: Proposed metabolic pathways of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[14]

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of Ibrutinib.

References

- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Silico Modeling of Ibrutinib Deacryloylpiperidine Binding to Bruton's Tyrosine Kinase (BTK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, making it a prime therapeutic target.[2] Ibrutinib is a first-in-class, orally administered covalent inhibitor of BTK that has demonstrated remarkable clinical efficacy.[3] It forms an irreversible covalent bond with the Cys481 residue within the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[3]

The metabolic conversion of Ibrutinib primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] This process generates several metabolites, one of which is deacryloylpiperidine, formed by the removal of the acryloyl group from the piperidine ring of Ibrutinib. While the covalent binding of Ibrutinib is well-characterized, the binding affinity and inhibitory potential of its metabolites, such as deacryloylpiperidine, are less understood. Deacryloylpiperidine lacks the reactive acryloyl "warhead" responsible for the covalent bond formation, suggesting a reversible and likely weaker binding to BTK.

This guide outlines a comprehensive in silico workflow to model and compare the binding of Ibrutinib and its deacryloylpiperidine metabolite to the BTK active site. By employing molecular docking and molecular dynamics simulations, we can predict the binding poses, interaction energies, and stability of the ligand-protein complexes, providing a comparative assessment of their binding affinities.

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 triggers a cascade of intracellular signaling events, including calcium mobilization and activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and survival.[5] Ibrutinib's inhibition of BTK effectively blocks these downstream signals, thereby impeding the survival and proliferation of malignant B-cells.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ibrutinib Impurities | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]